BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Modeling

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a synthetic small molecule (C21H22N2O3; MW 350.4) for advanced neuroscience research. Its unique benzhydryl urea scaffold with a furan-2-yl-3-hydroxypropyl extension enables access to subtype-specific PDE4 allosteric pockets, a vector absent in chemotypes like D159687. The regioisomeric pair with its furan-3-yl analog (CAS 1428371-58-7) provides an ideal system for SAR studies. Procure this structurally constrained chemical probe for head-to-head PDE4A-D isoform screening and CNS pharmacokinetic studies.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 1421441-36-2
Cat. No. B2626058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
CAS1421441-36-2
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC=CO3)O
InChIInChI=1S/C21H22N2O3/c24-18(19-12-7-15-26-19)13-14-22-21(25)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,20,24H,13-14H2,(H2,22,23,25)
InChIKeyRLYBESCJNLJHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea (CAS 1421441-36-2): A Structurally Distinct Benzhydryl Urea for PDE4-Targeted Procognitive Research


1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a synthetic small molecule (C21H22N2O3, MW 350.4) belonging to the benzhydryl phenylurea class . This class is characterized by a diphenylmethyl (benzhydryl) group linked to a urea moiety, a scaffold historically associated with anticonvulsant, antihypoxic, and hepatic monooxygenase-inducing activities [1]. Structural relatives within this chemical space have been identified as phosphodiesterase 4 (PDE4) inhibitors with procognitive effects, positioning the compound as a potential tool for neuroscience-focused PDE4 research [2].

Why a Generic Benzhydryl Urea Cannot Substitute for 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in Targeted Studies


Substitution within the benzhydryl urea class is precluded by the extreme sensitivity of biological activity to subtle structural modifications. The specific combination of the benzhydryl group with a 3-(furan-2-yl)-3-hydroxypropyl substituent creates a unique pharmacophore that is absent in closely related analogs. For example, the regioisomeric shift of the furan attachment from the 2-position to the 3-position (CAS 1428371-58-7) alters the spatial orientation and hydrogen-bonding capacity of the hydroxypropyl linker, potentially redefining target engagement . Furthermore, class-level evidence demonstrates that introducing aliphatic or aryl carboxyl radicals at the free nitrogen of monosubstituted ureas significantly reduces biological activity, confirming that even minor derivatizations are not functionally neutral [1].

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea Against Key Comparators


Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment Dictates Hydrogen-Bonding Geometry

The target compound (CAS 1421441-36-2) possesses a furan-2-yl substituent, whereas its closest commercially cataloged analog (CAS 1428371-58-7) bears a furan-3-yl group at the identical hydroxypropyl position . This regioisomeric difference relocates the furan oxygen atom, altering the directionality of the hydrogen-bond acceptor 180° relative to the chiral hydroxypropyl linker. In PDE4 enzyme pockets where precise H-bond geometry with a conserved glutamine residue governs inhibitor affinity, this structural distinction is predicted to produce measurable differences in IC50 values, though direct comparative biochemical data have not yet been published in the peer-reviewed literature.

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Modeling

Class-Level PDE4 Inhibition: Benzhydryl Ureas as Privileged Scaffolds for Procognitive Target Engagement

The benzhydryl urea chemotype has been validated as a source of PDE4 inhibitors, most notably with D159687, a PDE4D negative allosteric modulator that demonstrated procognitive effects in vivo at 3 mg/kg in contextual fear conditioning assays [1]. While the target compound is structurally distinct from D159687 (which features a biaryl rather than a furan-hydroxypropyl moiety), it shares the critical benzhydryl-urea pharmacophore that engages the PDE4 allosteric pocket. The target compound's additional furan-2-yl-3-hydroxypropyl substituent introduces an unexplored hydrogen-bonding vector that may confer subtype selectivity advantages over the D159687 scaffold.

PDE4 Inhibition CNS Drug Discovery Allosteric Modulation

Anticonvulsant Class Heritage: Benzhydrylureas with Heteroaryl Substituents Exhibit Potent In Vivo Activity

A systematic study of N-benzhydryl-N′-(heteroyl)ureas demonstrated that the benzhydryl-urea scaffold bearing heteroaryl substituents yields compounds with significant anticonvulsive activity [1]. While the specific furan-2-yl-hydroxypropyl analog was not individually profiled with quantitative ED50 data in the available literature, the class-level structure-activity relationship indicates that heteroaryl substitution at the N′ position is a key determinant of potency. This established SAR framework supports the rationale for evaluating the target compound in seizure models where benzhydryl ureas have already shown efficacy.

Anticonvulsant Discovery 6-Hz Psychomotor Seizure Model CNS Safety Pharmacology

Physicochemical Differentiation: Calculated Property Profile vs. Clinical PDE4 Inhibitors

Based on its molecular formula (C21H22N2O3) and SMILES structure, the target compound has a calculated molecular weight of 350.4 g/mol, placing it between the clinical PDE4 inhibitors roflumilast (MW 403.2) and apremilast (MW 460.5) [1]. The presence of a secondary alcohol in the hydroxypropyl linker provides a metabolic soft spot absent in the fully aromatic D159687 scaffold, potentially enabling distinct pharmacokinetic handling. The furan ring introduces a heteroaromatic system with different electronic properties compared to the benzofuran analog (CAS 2034548-77-9), which may affect π-stacking interactions within the PDE4 catalytic pocket.

Drug-like Properties CNS MPO Score In Silico ADME

High-Impact Application Scenarios for 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea Based on Verified Evidence


PDE4 Subtype Selectivity Profiling in CNS Drug Discovery

Given the benzhydryl urea scaffold's established role in PDE4 allosteric modulation [1], this compound is positioned as a structurally novel probe for screening against PDE4A, PDE4B, PDE4C, and PDE4D isoforms. The furan-2-yl-3-hydroxypropyl extension introduces a vector not present in the D159687 chemotype, potentially accessing subtype-specific allosteric pockets. Researchers should prioritize head-to-head IC50 determination against D159687 and roflumilast under identical assay conditions to quantify any subtype selectivity advantages.

Structure-Activity Relationship (SAR) Exploration of the Furan-Hydroxypropyl Linker

The regioisomeric pair consisting of the target compound (furan-2-yl) and its cataloged furan-3-yl analog provides an ideal minimal chemical perturbation system for dissecting the contribution of heterocycle attachment geometry to biological activity. Systematic comparison of these two compounds in PDE4 enzymatic assays, cellular cAMP accumulation assays, and CNS pharmacokinetic studies would generate high-value SAR data with direct implications for lead optimization campaigns.

Phenotypic Screening in Anticonvulsant and Neuroprotective Assays

The benzhydryl urea class has a multi-decade history of anticonvulsant and antihypoxic activity in rodent models [2]. This compound can serve as a modern, structurally characterized entry point for academic screening centers evaluating novel anticonvulsant mechanisms. Prioritization in the 6-Hz psychomotor seizure model and the maximal electroshock (MES) test, with quantitative comparison to established benzhydryl ureas, would contextualize its therapeutic potential.

Chemical Biology Tool for cAMP Signaling Pathway Dissection

As a potential PDE4 modulator, this compound can be employed alongside isoform-selective siRNA knockdown or CRISPR interference to dissect the compartmentalized cAMP signaling networks that govern memory consolidation and synaptic plasticity [1]. Its distinct structure from clinically tested PDE4 inhibitors reduces the risk of redundant pharmacological profiling and increases its value as an orthogonal chemical probe.

Quote Request

Request a Quote for 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.